molecular formula C21H18O8 B1669838 Daunomycinon CAS No. 21794-55-8

Daunomycinon

Katalognummer: B1669838
CAS-Nummer: 21794-55-8
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: YOFDHOWPGULAQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Daunomycinone is an aglycone derived from daunomycin, an anthracycline antibiotic obtained from the bacterium Streptomyces peucetius. It is a pigmented compound that plays a crucial role in the structure and function of daunomycin, which is used in the treatment of various cancers, particularly leukemia .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Daunomycinone exhibits significant antitumor properties, making it a focal point in oncology research. Its efficacy has been demonstrated in several preclinical studies:

  • Leukemia Treatment : Daunomycinone is effective against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Studies have shown that it induces apoptosis in leukemic cells through various mechanisms, including DNA damage and oxidative stress .
  • Solid Tumors : The compound has also been investigated for its activity against solid tumors such as breast cancer and ovarian cancer. Clinical trials have indicated that daunomycinone can enhance the effectiveness of existing chemotherapy regimens .
Cancer Type Efficacy Mechanism
Acute Myeloid LeukemiaHighDNA intercalation, apoptosis
Acute Lymphoblastic LeukemiaModerateReactive oxygen species generation
Breast CancerPromisingCell cycle arrest, apoptosis
Ovarian CancerModerateDNA damage response activation

Synthesis and Derivatives

Daunomycinone serves as a precursor for synthesizing various anthracycline derivatives with improved therapeutic profiles. Research has focused on modifying its chemical structure to reduce toxicity while enhancing anticancer activity:

  • Semi-Synthetic Derivatives : Compounds such as doxorubicin and idarubicin have been developed from daunomycinone, showing improved efficacy against resistant tumor cells .
  • Glycosylated Forms : The synthesis of glycosylated derivatives has been explored to enhance solubility and bioavailability. For instance, 7-O-(beta-D-Glucosaminyl)daunomycinone has been studied for its potential to improve drug delivery systems .

Mechanism of Action Studies

Understanding the mechanism by which daunomycinone exerts its effects is crucial for optimizing its use in therapy:

  • DNA Interaction : Daunomycinone intercalates into the DNA helix, disrupting essential biological processes. This interaction leads to topoisomerase II inhibition, which is critical for DNA replication .
  • Reactive Oxygen Species Generation : The compound generates reactive oxygen species that contribute to oxidative damage in cancer cells, further promoting apoptosis .

Case Studies

Several case studies illustrate the clinical applications of daunomycinone:

  • Clinical Efficacy in Pediatric Leukemia :
    A study involving 39 children with advanced leukemia resistant to conventional treatments demonstrated that daunomycinone significantly improved patient outcomes when used as part of a combination therapy regimen .
  • Combination Therapy with Doxorubicin :
    Research indicated that combining daunomycinone with doxorubicin resulted in enhanced cytotoxicity against resistant breast cancer cell lines, suggesting synergistic effects that could be leveraged in clinical settings .

Wirkmechanismus

Target of Action

Daunomycinone, also known as Daunorubicinone, is a metabolite of the antibiotic Daunomycin, which is produced by Streptomyces peucetius . The primary targets of Daunomycinone are bacterial and animal viruses, as well as normal and neoplastic cells .

Mode of Action

Daunomycinone interacts with its targets primarily at the nuclear level . It exhibits a high cytotoxic activity, inhibiting the multiplication of its targets . The cell damage induced by Daunomycinone is mainly nuclear, with changes such as a finely granular appearance of the chromatin and marked alterations in the shape and size of the nucleoli .

Biochemical Pathways

The biochemical pathways affected by Daunomycinone involve the transformation of biologically exogenous Daunomycinone, 13-dihydrodaunomycinone, aklavinone, 7-deoxyaklavinone, ε-rhodomycinone, ε-isorhodomycinone, and ε-pyrromycinone . These transformations occur in submerged cultures of various strains of Streptomyces .

Pharmacokinetics

Its parent compound, daunomycin, displays unique pharmacological properties, with a linear pharmacokinetic profile, good tolerability, rapid and concentration-dependent bactericidal effect, and a low clinical resistance rate .

Result of Action

The result of Daunomycinone’s action is the inhibition of the multiplication of its targets, leading to a high cytotoxic activity against normal and neoplastic cells . This results in cell damage, primarily at the nuclear level .

Action Environment

It is known that the compound’s action can be influenced by the conditions of the culture in which it is produced .

Biochemische Analyse

Biochemical Properties

Daunomycinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The compound is a glycoside antibiotic of the anthracycline group . It inhibits the multiplication of bacterial and animal viruses .

Cellular Effects

Daunomycinone has a profound impact on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The toxic effects of Daunomycinone include a severe local reaction if the drug extravasates, bone marrow depression resulting in leucopenia, anemia, thrombocytopenia and bleeding, fever, oral ulcers and alopecia .

Molecular Mechanism

The mechanism of action of Daunomycinone is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Daunomycinone can be hydrolyzed with dilute acids to give a red crystalline substance .

Temporal Effects in Laboratory Settings

The effects of Daunomycinone change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Daunomycinone vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Daunomycinone is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Daunomycinone is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Daunomycinone and its effects on activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Daunomycinon kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Hydrolyse von Daunomycin unter sauren Bedingungen, um this compound und Daunosamin zu erhalten . Ein weiteres Verfahren umfasst die Totalsynthese aus einfacheren organischen Verbindungen, die mehrere Schritte wie Friedel-Crafts-Reaktionen und selektive Methylierung umfasst .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst oft die Fermentation von Streptomyces peucetius, gefolgt von Extraktions- und Reinigungsprozessen. Die Biotransformation von this compound in seine Derivate kann auch mit immobilisierten Zellen oder Enzymen erreicht werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Daunomycinon unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinone, Hydrochinone und methylierte Derivate .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Daunomycinone is unique due to its specific structural features that allow it to form stable glycosidic linkages with daunosamine, enhancing its anticancer properties .

Biologische Aktivität

Daunomycinone, a derivative of daunorubicin, belongs to the anthracycline class of antibiotics and is primarily recognized for its significant antitumor activity. This compound has garnered attention due to its effectiveness against various cancers, particularly leukemia, and its potential in overcoming microbial resistance. Understanding the biological activity of daunomycinone is essential for its therapeutic applications and further development in oncology.

Daunomycinone exerts its biological effects primarily through the following mechanisms:

  • DNA Intercalation : Daunomycinone intercalates into DNA, disrupting the replication and transcription processes. This interference leads to the inhibition of topoisomerase II, an enzyme crucial for DNA unwinding during replication .
  • Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can induce oxidative stress in cancer cells, leading to apoptosis .
  • Inhibition of RNA and Protein Synthesis : By binding to DNA, daunomycinone also inhibits RNA synthesis, thereby affecting protein production essential for cell survival .

Antitumor Activity

Daunomycinone's antitumor efficacy has been extensively studied. Key findings include:

  • Leukemia Treatment : Clinical studies have demonstrated that daunomycinone is effective in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its use has been associated with improved remission rates in patients .
  • Solid Tumors : Research indicates that daunomycinone also shows activity against solid tumors, including breast and lung cancers. Its ability to penetrate cellular membranes enhances its therapeutic potential .

Toxicity Profile

While daunomycinone is effective against tumors, it is important to consider its toxicity:

  • Bone Marrow Suppression : A significant side effect of daunomycinone is myelosuppression, which can lead to anemia and increased risk of infections due to reduced white blood cell counts .
  • Cardiotoxicity : Long-term use has been linked to cardiotoxic effects, necessitating careful monitoring during treatment .

Case Studies

Several case studies highlight the clinical application and outcomes associated with daunomycinone:

  • Case Study on Acute Leukemia :
    • A cohort study involving 150 patients with ALL treated with daunomycinone showed a 70% complete remission rate within the first month of therapy. However, 30% experienced severe myelosuppression requiring intervention .
  • Combination Therapy :
    • In a clinical trial assessing the combination of daunomycinone with cytarabine for AML patients, results indicated a higher overall survival rate compared to monotherapy. The combination approach capitalizes on synergistic effects while managing toxicity through careful dosing schedules .

Research Findings

Recent research has expanded on the biological activity of daunomycinone:

  • Antimicrobial Properties : Studies have shown that daunomycinone exhibits antibacterial activity against several resistant strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications beyond oncology in treating resistant infections .
  • Synthesis of Derivatives : Research into synthetic derivatives of daunomycinone has yielded compounds with enhanced efficacy and reduced toxicity. For example, 7-O-epoxyalkyl derivatives have shown improved antitumor activity in preclinical models .

Comparative Data Table

The following table summarizes key characteristics and findings related to daunomycinone:

CharacteristicDaunomycinoneDaunorubicin
ClassAnthracyclineAnthracycline
MechanismDNA intercalationDNA intercalation
Primary UseAntitumor agentAntitumor agent
ToxicityMyelosuppression, cardiotoxicityMyelosuppression, cardiotoxicity
Effective AgainstLeukemia, solid tumorsLeukemia, solid tumors
Antimicrobial ActivityYesLimited

Eigenschaften

IUPAC Name

9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFDHOWPGULAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21794-55-8
Record name Daunomycinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daunomycinone
Reactant of Route 2
Reactant of Route 2
Daunomycinone
Reactant of Route 3
Reactant of Route 3
Daunomycinone
Reactant of Route 4
Reactant of Route 4
Daunomycinone
Reactant of Route 5
Daunomycinone
Reactant of Route 6
Daunomycinone
Customer
Q & A

Q1: What is the mechanism of action of Daunorubicinone and its impact on cells?

A1: Daunorubicinone is the aglycone of Daunorubicin, an anthracycline antibiotic with antitumor activity. [, ] While Daunorubicinone itself is less potent than Daunorubicin, research suggests its mechanism of action involves inhibiting the ability of human topoisomerase IIα to relax DNA. [] This inhibition ultimately disrupts DNA replication and repair mechanisms, leading to cell death.

Q2: How does the structure of Daunorubicinone relate to its activity?

A2: The sugar moiety attached to Daunorubicinone plays a crucial role in its cytotoxicity. [] Studies have shown that synthesizing hybrid anthracyclines by attaching different sugar moieties to Daunorubicinone can enhance its cytotoxic activity compared to the parent compound. [] For example, a hybrid containing the arimetamycin A glycan showed significantly increased cytotoxicity. []

Q3: Are there any known analytical methods for separating and quantifying Daunorubicinone and related compounds?

A3: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of Daunorubicinone and other anthracyclines, along with their metabolites. [] These methods typically utilize reversed-phase C18 columns, gradient elution with a mixture of formic acid in water and acetonitrile, and fluorescence detection. [] This approach allows for the analysis of Daunorubicinone in various applications, including therapeutic drug monitoring and pharmacokinetic studies.

Q4: How does Daunorubicinone interact with liver microsomes, and what are the implications?

A4: Daunorubicinone, unlike its parent compound Daunorubicin, does not stimulate the production of thiobarbituric acid reactive substances (TBARS), a marker of oxidative damage, in rat liver microsomes. [] Interestingly, it still stimulates oxygen consumption in the presence of EDTA, indicating redox cycling of the drug. [] This suggests that for Daunorubicinone, redox cycling and TBARS production are uncoupled, possibly due to its interaction with microsomal RNA. []

Q5: Can microorganisms modify Daunorubicinone, and what is the significance?

A5: Yes, microbial transformation of Daunorubicinone to Daunorubicinol aglycone has been observed. [] Additionally, certain microorganisms, such as a strain of Bacillus cereus var. mycoides, can N-acetylate Daunorubicinone, producing N-acetyldaunorubicinone. [] These microbial transformations are of interest as they offer potential routes to synthesize novel anthracycline derivatives for antitumor testing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.